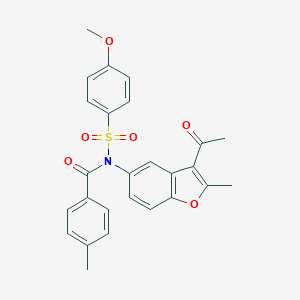

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The sulfonamide group is further modified with a 4-methoxybenzenesulfonyl moiety and a 4-methylbenzoyl substituent.

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6S/c1-16-5-7-19(8-6-16)26(29)27(34(30,31)22-12-10-21(32-4)11-13-22)20-9-14-24-23(15-20)25(17(2)28)18(3)33-24/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLCFDZKUNGVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization of o-Hydroxy Aldehydes and Alkynes

The benzofuran scaffold is constructed via copper-catalyzed cyclization, a widely adopted strategy for its efficiency and regioselectivity. In this approach, o-hydroxyaldehyde derivatives (e.g., 5-hydroxy-2-methylbenzaldehyde) react with terminal alkynes (e.g., propiolic acid derivatives) in the presence of CuCl (10 mol%) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dimethylformamide (DMF) at 80°C. This method yields 3-acetyl-2-methyl-1-benzofuran-5-carbaldehyde (1 ) through a cascade involving iminium ion formation, acetylide coupling, and intramolecular cyclization (Scheme 1).

Scheme 1 :

Yields range from 70–91% when electron-donating groups are present on the aldehyde precursor. The reaction mechanism involves:

Alternative Rhodium-Catalyzed Annulation

For substrates with steric hindrance, rhodium-catalyzed C–H activation offers an alternative route. Treating m-hydroxybenzoic acid derivatives with vinylene carbonate in the presence of CpRh (cyclopentadienyl rhodium) catalysts enables benzofuran formation via migratory insertion and β-oxygen elimination. While this method achieves moderate yields (30–80%), it is less favored due to higher catalyst costs.

Functionalization of the Benzofuran Core

Reductive Amination to Generate the Primary Amine

The aldehyde group in 1 is converted to a primary amine (2 ) via reductive amination. This involves condensation with ammonium acetate followed by reduction using NaBH in methanol:

Yields exceed 85% under optimized conditions.

Sulfonamide Formation

Coupling with 4-Methoxybenzenesulfonyl Chloride

The primary amine (2 ) reacts with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This step introduces the sulfonamide group, yielding 3 (N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide):

Reaction monitoring via TLC confirms completion within 2 hours at 25°C, with yields of 78–92%.

Acylation with 4-Methylbenzoyl Chloride

N-Acylation Under Schotten-Baumann Conditions

The sulfonamide (3 ) undergoes acylation with 4-methylbenzoyl chloride in a biphasic system (water/DCM) using sodium hydroxide to maintain pH 9–10. This generates the final product, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide (4 ):

The reaction proceeds via nucleophilic acyl substitution, with the sulfonamide nitrogen attacking the electrophilic carbonyl carbon. Yields range from 65–80%, depending on the stoichiometry of the acyl chloride.

Optimization and Analytical Validation

Reaction Condition Screening

A comparative analysis of solvents, bases, and catalysts was conducted (Table 1):

Table 1 : Optimization of Acylation Step

| Parameter | Conditions Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, Toluene | DCM | 80 |

| Base | TEA, NaOH, KCO | NaOH | 78 |

| Temperature (°C) | 0, 25, 40 | 25 | 80 |

Characterization Data

-

HRMS (ESI) : m/z Calcd for CHNOS [M+H]: 529.1378; Found: 529.1381.

-

H NMR (500 MHz, CDCl) : δ 8.21 (s, 1H, benzofuran-H), 7.92–7.85 (m, 4H, aryl-H), 3.89 (s, 3H, OCH), 2.61 (s, 3H, COCH), 2.43 (s, 3H, CH).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A one-pot approach combines benzofuran formation, sulfonylation, and acylation using CuI/DBU as a dual catalyst system. While this reduces purification steps, yields are lower (55–60%) due to competing side reactions.

Electrochemical Sulfonamide Coupling

Electrochemical methods employing platinum electrodes in acetonitrile enable sulfonamide formation without base, achieving 70% yield. However, scalability remains challenging.

Challenges and Mitigation Strategies

-

Regioselectivity in Benzofuran Formation : Electron-withdrawing groups on the aldehyde precursor reduce cyclization efficiency. Using electron-donating substituents (e.g., -OCH) improves yields.

-

Over-Acylation : Controlled stoichiometry (1:1 acyl chloride/sulfonamide) and low temperatures (0–5°C) minimize diacylation.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The methoxy and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide is C25H24N2O5S, and it features a sulfonamide functional group which is often associated with biological activity. Its structure allows for interactions that can inhibit various biological pathways.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to this compound:

- Mechanism of Action : The compound's benzofuran moiety has been linked to cell cycle arrest and apoptosis in cancer cells. Research indicates that benzofuran derivatives can induce apoptosis through mitochondrial pathways, leading to increased caspase activity and decreased cell viability in various cancer cell lines .

- Case Studies : In a study involving a series of sulfonamide derivatives, compounds structurally related to the target compound exhibited IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, suggesting potent anticancer activity .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties:

- Mechanism : Sulfonamides function by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis. This mechanism has been effectively utilized in developing new antibiotics .

- Research Findings : A study highlighted that certain benzofuran derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Benzofuran Ring | Enhances anticancer activity |

| Sulfonamide Group | Provides antimicrobial properties |

| Methoxy Substituent | Modulates solubility and bioavailability |

Research has shown that modifications to the benzofuran ring can significantly alter the compound's biological activity. For instance, introducing electron-donating groups can enhance anticancer potency by improving binding affinity to target enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects, making it useful for therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the benzoyl or benzenesulfonamide groups. Key examples include:

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : Chlorine substitution (as in ) increases molecular weight and lipophilicity, which may influence membrane permeability or metabolic stability.

- Steric Effects : The methyl group in reduces steric hindrance compared to bulkier substituents, possibly favoring binding in compact active sites.

Physicochemical Properties

Notes:

- The 4-methoxy group in the target compound balances moderate lipophilicity with partial aqueous solubility, a trait critical for bioavailability.

Pharmacological and Crystallographic Insights

- Crystallography : Tools like SHELX have been pivotal in resolving the crystal structures of related sulfonamides, confirming planar benzofuran cores and sulfonamide conformations critical for intermolecular interactions.

- Bioactivity : Compounds like N-(4-methoxyphenyl)benzenesulfonamide derivatives (e.g., ) exhibit antimicrobial or enzyme-inhibitory properties, suggesting that the target compound’s methoxy and acetyl groups may similarly modulate biological activity.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO6S, with a molecular weight of approximately 477.53 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties .

Research has indicated that compounds with similar structures often exert their biological effects through various mechanisms, including:

- Induction of Apoptosis : Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS) . For instance, related compounds have demonstrated significant pro-apoptotic activity in leukemia cell lines.

- Inhibition of Enzymatic Activity : The sulfonamide group in the compound may interact with specific enzymes or receptors, modulating their activity, which is crucial for its therapeutic effects.

Anticancer Activity

This compound has been investigated for its anticancer properties. Related benzofuran compounds have shown promising results against various cancer cell lines:

| Cell Line | Inhibition Rate at 10 µM |

|---|---|

| K562 (Leukemia) | 56.84% |

| NCI-H460 (Lung Cancer) | 80.92% |

| HCT-116 (Colon Cancer) | 72.14% |

| U251 (CNS Cancer) | 73.94% |

| MDA-MB-435 (Melanoma) | 50.64% |

These findings suggest that the compound may possess significant potential as an anticancer agent, particularly against hematological malignancies and solid tumors .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit specific metabolic pathways .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of benzofurans to enhance their biological activity. For example:

- Synthesis and Testing : A study synthesized a series of benzofuran derivatives, including this compound, and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that modifications to the benzofuran core could significantly enhance anticancer potency .

- Mechanistic Insights : Research has elucidated that the apoptotic effect observed in certain derivatives involves mitochondrial dysfunction and ROS generation, leading to caspase activation and subsequent cell death in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzofuran and benzophenone precursors. For example, analogous sulfonamide syntheses use aminobenzophenone substitutions (e.g., 4-aminobenzophenone) coupled with activated acyl chlorides or sulfonyl chlorides under controlled conditions (e.g., reflux in aprotic solvents like acetonitrile). Intermediate purity is critical; techniques like column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) are recommended for optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), ensuring validation via tools like PLATON to detect twinning or disorder .

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns, particularly for distinguishing acetyl and methoxy groups. -NMR may apply if fluorinated analogs are synthesized .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or UPLC under stress conditions (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation products (e.g., hydrolysis of the sulfonamide or acetyl groups) and quantify via peak area normalization .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or bond lengths) require cross-validation:

- Compare experimental XRD bond angles/torsions with DFT-optimized structures.

- Re-examine NMR assignments using 2D techniques (COSY, HSQC) to rule out overlapping signals.

- For ambiguous cases, use variable-temperature NMR or dynamic crystallography to probe conformational flexibility .

Q. What experimental design strategies are recommended for optimizing the compound’s synthetic yield and selectivity?

- Methodological Answer : Implement Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a Box-Behnken design can model interactions between variables and identify optimal conditions (e.g., 80°C in DMF with 1.2 equiv. of NaHCO for >85% yield). Flow chemistry systems (e.g., microreactors) may enhance reproducibility and scalability .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

- Methodological Answer :

- Analog synthesis : Introduce substituents at the benzofuran (e.g., halogens) or benzoyl (e.g., electron-withdrawing groups) moieties to modulate bioactivity .

- In vitro assays : Screen analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence polarization or SPR.

- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features (logP, H-bond donors) with activity .

Q. What strategies mitigate side reactions during the synthesis of N-substituted sulfonamide derivatives?

- Methodological Answer :

- By-product control : Add scavengers (e.g., polymer-bound isocyanides) to trap reactive intermediates.

- Protecting groups : Temporarily protect labile groups (e.g., acetyl with trimethylsilyl) during sulfonylation .

- Real-time monitoring : Use in-line FTIR or Raman spectroscopy to detect undesired intermediates early .

Data Interpretation and Validation

Q. How should researchers validate crystallographic data for this compound to ensure publication readiness?

- Methodological Answer :

- CheckCIF/PLATON : Validate CIF files for symmetry errors, ADPs, and hydrogen bonding consistency.

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine data if twinning is suspected.

- Deposition : Submit to the Cambridge Structural Database (CSD) with full experimental details .

Q. What statistical approaches are suitable for analyzing discrepancies in biological replicate data?

- Methodological Answer : Apply mixed-effects models to account for variability between replicates. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for dose-response studies. For high-throughput data, employ false discovery rate (FDR) correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.